molecular formula C2H5NO4S B2930859 2-sulfamoylacetic Acid CAS No. 17551-00-7

2-sulfamoylacetic Acid

Cat. No.: B2930859
CAS No.: 17551-00-7
M. Wt: 139.13
InChI Key: FUYOZIVWKHUWQX-UHFFFAOYSA-N
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Description

2-Sulfamoylacetic acid is an organosulfur compound that belongs to the class of sulfonamides. It contains a sulfamoyl group, which is a tetrahedral sulfur atom connected to two oxygen atoms and one amine functionality. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research .

Mechanism of Action

Target of Action

2-Sulfamoylacetic Acid, also known as 2-sulfamoylacetate, is a part of a group of organosulfur compounds that contain the signature sulfamoyl structural motif . These compounds are known for their unique chemical and biological properties . The primary target of this compound is the side chain of altemicidin, a sulfonamide antibiotic . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .

Mode of Action

The mode of action of this compound involves its interaction with its target, the side chain of altemicidin . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) . This interaction results in the creation of a unique S–N bond .

Biochemical Pathways

The biogenesis of this compound from L-cysteine is achieved by the collaboration of the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . Remarkably, SbzM catalyzes the two-step oxidation and decarboxylation of L-cysteine . The subsequent intramolecular amino group rearrangement leads to N-S bond formation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the biosynthesis of sulfonamide antibiotics . The compound’s incorporation into the side chain of altemicidin contributes to the unique chemical properties of these antibiotics .

Action Environment

It is known that the biosynthesis of these compounds involves several distinct and unique biosynthetic machineries

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfamoylacetic acid can be synthesized through the oxidation of 2-sulfamoylacetic aldehyde. The oxidation process involves the use of multifunctional oxidative enzymes, such as cupin dioxygenase and aldehyde dehydrogenase . The reaction conditions typically include the presence of oxygen and specific cofactors required by the enzymes.

Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, utilizing engineered microorganisms to produce the compound. These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of this compound from simple amino acid precursors .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfamoylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is primarily influenced by the presence of the sulfamoyl group.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of 2-sulfamoylacetic aldehyde is this compound itself. Other reactions may yield derivatives with modified functional groups, depending on the reagents and conditions used .

Scientific Research Applications

2-Sulfamoylacetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Sulfamoylacetic acid can be compared with other sulfonamide compounds, such as:

Uniqueness: this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its production. The compound’s ability to form N-S bonds distinguishes it from other sulfonamides and contributes to its diverse biological activities .

Properties

IUPAC Name

2-sulfamoylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5)(H2,3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOZIVWKHUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17551-00-7
Record name 2-sulfamoylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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